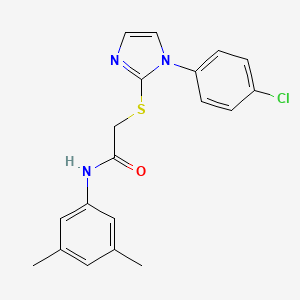
2-((1-(4-氯苯基)-1H-咪唑-2-基)硫代)-N-(3,5-二甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
科学研究应用
Photoredox Chemistry and S-Trifluoromethylation
The compound’s thioamide functionality makes it an excellent candidate for visible-light-promoted S-trifluoromethylation reactions. Researchers have discovered that trifluoromethyl phenyl sulfone , traditionally used as a nucleophilic trifluoromethylating agent, can serve as a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. This interaction enables an intramolecular single electron transfer (SET) reaction, leading to the S-trifluoromethylation of thiophenols. Notably, this process occurs without the need for a photoredox catalyst .
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential applications in drug discovery. Researchers may explore its interactions with biological targets, such as enzymes or receptors. By modifying the substituents on the imidazole ring and the thioamide group, scientists can fine-tune its pharmacological properties. Preliminary studies indicate that this compound could exhibit promising bioactivity, making it a candidate for further investigation in drug development .
Materials Science: Organic Semiconductors
Given its conjugated system and electron-rich sulfur atom, this compound might find applications in organic electronics. Researchers could explore its use as an organic semiconductor material for field-effect transistors (FETs), organic light-emitting diodes (OLEDs), or solar cells. The design of novel materials based on this scaffold could enhance charge transport properties and improve device performance .
Antifungal Agents
The imidazole moiety in the compound is reminiscent of antifungal drugs. Researchers may investigate its potential as an antifungal agent by assessing its activity against fungal pathogens. Structural modifications could enhance its selectivity and potency, leading to the development of new antifungal therapies .
Photodynamic Therapy (PDT)
The compound’s photochemical properties make it an interesting candidate for PDT. PDT involves the activation of photosensitizers by light to generate reactive oxygen species (ROS), which selectively destroy cancer cells or microbial pathogens. Researchers could explore the compound’s ability to generate ROS upon light exposure and evaluate its efficacy in cancer treatment or antimicrobial applications .
Coordination Chemistry and Metal Complexes
The thioamide group can act as a versatile ligand in coordination chemistry. Researchers may synthesize metal complexes by coordinating the compound with transition metals. These complexes could exhibit interesting properties, such as luminescence, catalysis, or magnetic behavior. Exploring the coordination chemistry of this compound could lead to novel materials with diverse applications .
属性
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-9-14(2)11-16(10-13)22-18(24)12-25-19-21-7-8-23(19)17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWODTVNHFJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

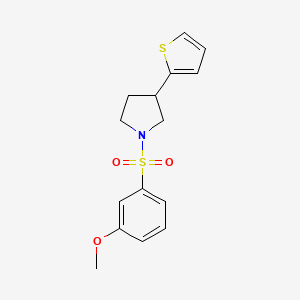
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)
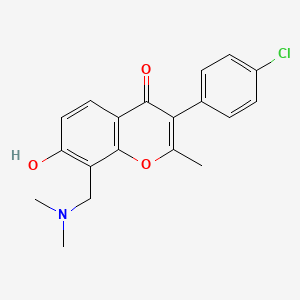
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)
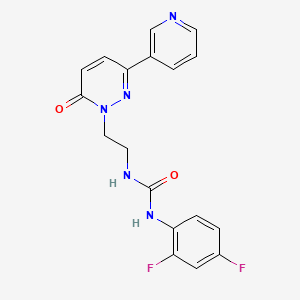
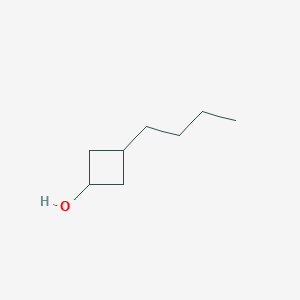
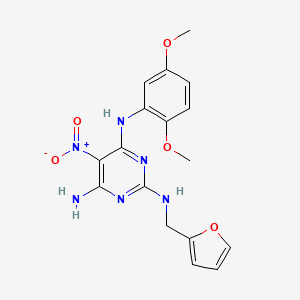
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)